Sulpiride N-Oxide
Overview
Description
Sulpiride N-Oxide is a derivative of sulpiride, a selective dopamine D2 receptor antagonist primarily used in the treatment of schizophrenia and other psychotic disorders . This compound retains the core structure of sulpiride but includes an additional oxygen atom, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulpiride N-Oxide can be synthesized through the oxidation of sulpiride. Common oxidizing agents used for this transformation include sodium percarbonate, sodium perborate in acetic acid, and urea-hydrogen peroxide adduct . These reactions typically occur under mild conditions and can yield high amounts of the desired N-oxide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using the aforementioned reagents. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Sulpiride N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can revert the N-oxide back to the parent sulpiride compound.
Substitution: N-Oxides can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulpiride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sulpiride N-Oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on dopamine receptors and other biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neuropsychiatric disorders.
Mechanism of Action
Sulpiride N-Oxide exerts its effects primarily through its interaction with dopamine D2 and D3 receptors . The N-oxide group may enhance or modify the binding affinity and selectivity of the compound for these receptors. In silico studies suggest that sulpiride and its derivatives interact with specific amino acid residues (Asp-119 and Phe-417) in the dopamine receptors . This interaction is crucial for the compound’s pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
Sulpiride: The parent compound, used primarily for its antipsychotic effects.
Amisulpride: Another dopamine D2 and D3 receptor antagonist with similar therapeutic applications.
Levosulpiride: The levo-isomer of sulpiride, used for similar purposes in some regions.
Uniqueness
Sulpiride N-Oxide is unique due to the presence of the N-oxide group, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other similar drugs. This modification can lead to differences in pharmacokinetics, receptor binding affinity, and overall therapeutic efficacy.
Properties
IUPAC Name |
N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c1-3-18(20)8-4-5-11(18)10-17-15(19)13-9-12(24(16,21)22)6-7-14(13)23-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSKNGSDVZJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130807 | |
Record name | Benzamide, 5-(aminosulfonyl)-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101130807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2214214-03-4 | |
Record name | Benzamide, 5-(aminosulfonyl)-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2214214-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 5-(aminosulfonyl)-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2214214034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 5-(aminosulfonyl)-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101130807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZAMIDE, 5-(AMINOSULFONYL)-N-((1-ETHYL-1-OXIDO-2-PYRROLIDINYL)METHYL)-2-METHOXY- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP7PVN2DZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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